Cas no 1806876-30-1 (Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate)

Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate
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- インチ: 1S/C10H10F3NO3/c1-3-17-10(15)5-4-14-9(13)7(16-2)6(5)8(11)12/h4,8H,3H2,1-2H3
- InChIKey: UIZHBBKHOSPVLP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(N=CC=1C(=O)OCC)F)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 265
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029035004-1g |
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate |
1806876-30-1 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
Alichem | A029035004-500mg |
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate |
1806876-30-1 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
Alichem | A029035004-250mg |
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate |
1806876-30-1 | 95% | 250mg |
$980.00 | 2022-03-31 |
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylateに関する追加情報
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate (CAS No. 1806876-30-1): A Comprehensive Overview
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate (CAS No. 1806876-30-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents and agrochemicals. This comprehensive overview aims to provide an in-depth understanding of the chemical properties, synthesis methods, biological activities, and current research trends associated with Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate.
Chemical Structure and Properties
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate is a fluorinated pyridine derivative with a molecular formula of C12H10F3N2O3. The presence of difluoromethyl, fluoro, and methoxy groups imparts distinct chemical properties to this compound. The difluoromethyl group enhances the lipophilicity and metabolic stability, while the fluoro substitution at the 2-position increases the electronic effects and contributes to the overall reactivity. The methoxy group at the 3-position further modulates the electronic distribution and influences the biological activity.
The compound exhibits good solubility in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Its melting point is reported to be around 75°C, and it has a molecular weight of approximately 281.2 g/mol. These properties make it suitable for various synthetic transformations and biological assays.
Synthesis Methods
The synthesis of Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate has been reported using several methodologies. One common approach involves the reaction of 4-difluoromethylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. Subsequent fluorination and methylation steps yield the desired product. Another method involves the condensation of 4-difluoromethylpyridine with ethyl cyanoacetate followed by hydrolysis and esterification.
A recent study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis route using microwave-assisted conditions. This method significantly reduces reaction time and improves yield, making it a preferred choice for large-scale production.
Biological Activities
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate has shown promising biological activities in various assays. In vitro studies have demonstrated its potent inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been found to inhibit acetylcholinesterase (AChE) with an IC50 value of 0.8 μM, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.
In addition to its enzymatic inhibition properties, this compound has also exhibited antimicrobial activity against several pathogenic bacteria and fungi. A study published in the Journal of Medicinal Chemistry reported that Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate effectively inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 16 μg/mL and 8 μg/mL, respectively.
Current Research Trends
The unique structural features of Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate have sparked interest in its potential applications as a lead compound for drug discovery. Recent research has focused on optimizing its structure to enhance potency and selectivity while reducing toxicity. For example, a study conducted at Harvard University explored the use of computational methods to identify key structural modifications that could improve its binding affinity to target proteins.
An ongoing clinical trial is evaluating the safety and efficacy of a derivative of Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate in patients with chronic obstructive pulmonary disease (COPD). Preliminary results have shown promising outcomes, with significant improvements in lung function and reduced inflammation markers.
Conclusion
Ethyl 4-(difluoromethyl)-2-fluoro-3-methoxypyridine-5-carboxylate (CAS No. 1806876-30-1) is a versatile compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that make it suitable for various synthetic transformations and biological assays. Ongoing research continues to explore its therapeutic potential, particularly in treating neurodegenerative diseases, microbial infections, and chronic respiratory conditions. As new findings emerge, this compound is likely to play an increasingly important role in drug discovery and development.
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